2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is a compound characterized by its unique structure, which includes a fluoro-substituted indene moiety. This compound is of interest in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions and is often studied for its potential applications in pharmaceuticals and agrochemicals. Its synthesis typically involves starting materials that are readily available in chemical laboratories.
This compound falls under the category of carboxylic acids due to the presence of the acetic acid functional group. It is classified as an organofluorine compound due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity.
The synthesis of 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid can be achieved through several methods, including:
The synthesis often requires specific reagents such as fluorinating agents (e.g., Selectfluor) and carboxylating agents (e.g., carbon dioxide in the presence of a catalyst). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.
The molecular formula for 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is C11H11FO2. The structure features:
Key structural data includes:
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid can participate in various chemical reactions, including:
Reactions typically require careful control of conditions such as temperature and pH to ensure desired outcomes and minimize side reactions.
The mechanism of action for 2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid in biological systems may involve:
Studies on similar compounds suggest that the presence of fluorine enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
Key physical properties include:
Chemical properties include:
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid has potential applications in:
The synthesis of 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid (CAS 1188044-87-2) typically employs indane core functionalization followed by acetic acid side chain installation. A common approach involves Friedel-Crafts acylation or alkylation of 4-fluoroindane precursors, where the fluorine atom's ortho/para-directing properties facilitate regioselective electrophilic substitution at the C5 or C7 position. Subsequent functional group transformations yield the 1-substituted indane scaffold required for acetic acid attachment. The carboxylic acid moiety is frequently introduced via halogenation-hydrolysis or Arndt-Eistert homologation strategies, starting from corresponding indene carbonyl precursors. Molecular weight (194.20 g/mol) and formula (C₁₁H₁₁FO₂) consistency across commercial suppliers [1] [2] [4] confirms established synthetic reproducibility.
Late-stage hydrolysis of ester-protected intermediates (e.g., ethyl 2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetate) under basic conditions provides high-purity target compound, as evidenced by nuclear magnetic resonance (NMR) spectral data and ≥95% purity specifications in chemical catalogs [4]. Solid-state characterization indicates stability under recommended storage conditions (2–8°C, sealed desiccated environment) [4], facilitating handling in downstream applications.
Table 1: Synthetic Intermediates for Target Compound
Intermediate | Function | Typical Yield |
---|---|---|
6-Fluoro-1-indanone | Core scaffold precursor | 60-75% |
Ethyl (6-fluoro-1-indanyl)acetate | Carboxylate-protected intermediate | 80-92% |
1-(Chloromethyl)-6-fluoroindane | Alkylating agent for cyanide displacement | 65-78% |
Fluorination significantly modulates the compound's electronic properties and bioactivity. Strategic fluorine introduction employs two principal methodologies:
Electrophilic Fluorination: Direct fluorination of dihydroindene precursors using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enables regioselective C6-fluorination. This capitalizes on indane's inherent electron-rich aromatic system, where fluorination occurs preferentially para to the alicyclic fusion point [7]. Computational studies indicate fluorine's strong electron-withdrawing effect reduces indane ring π-electron density by ~15%, enhancing resistance toward oxidative metabolism in biological environments [5].
Building-Block Approach: Construction from pre-fluorinated aromatic synthons (e.g., 4-fluorophenylpropanoids) via cyclodehydration offers superior regiocontrol. This method avoids polyhalogenation byproducts common in direct electrophilic routes and achieves >98% isomeric purity for the 6-fluoro derivative, as confirmed by high-performance liquid chromatography (HPLC) analyses [1] [4].
Structure-activity relationship (SAR) studies emphasize fluorine's critical role in target engagement. Analogues lacking the C6-fluoro substituent exhibit ≥50% reduced binding affinity for nuclear receptors like RXRα (IC₅₀ >100 μM vs. 1.6–4.73 μM for fluorinated derivatives) [5]. Molecular docking simulations attribute this to enhanced hydrophobic pocket complementarity and halogen bonding with Arg316 residue [5].
Table 2: Impact of Fluorine Position on Pharmacological Parameters
Substituent Position | RXRα Binding IC₅₀ (μM) | Log P | Metabolic Stability (t½, min) |
---|---|---|---|
6-Fluoro | 1.6–4.73 | 2.33 | >120 |
5-Fluoro | 8.27 | 2.41 | 90 |
4-Fluoro | ≥100 | 2.29 | 45 |
None (parent indane) | ≥100 | 2.68 | 30 |
The 2,3-dihydro-1H-indene core possesses a chiral center at C1, introducing stereochemical complexity. Racemic synthesis predominates for standard applications, producing (±)-2-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. For enantioselective synthesis, two advanced strategies are employed:
Chiral Auxiliary-Mediated Cyclization: Employing Evans oxazolidinones or Oppolzer sultams to direct asymmetric cyclization of α,β-unsaturated 6-fluoroindane precursors. This affords enantiomeric excess (ee) values of 88–92% for the (S)-enantiomer, which typically exhibits 3–5 fold higher biological activity in receptor binding assays [5] [9].
Enzymatic Resolution: Lipase-catalyzed (e.g., Candida antarctica Lipase B) kinetic resolution of racemic ester precursors achieves ≥99% ee. The reaction exploits differential acylation rates of enantiomers, with (R)-esters hydrolyzing 20-fold faster than (S)-counterparts in model systems [9].
Conformational analysis via X-ray crystallography reveals the fluorinated indane ring adopts a half-chair conformation. The acetic acid side chain orients pseudo-equatorially, minimizing steric interactions with the C3 methylene group. This orientation optimizes hydrogen-bonding capacity for target protein interactions [5].
The carboxylic acid functionality enables diverse derivatization to enhance drug-like properties or conjugate specificity:
Amide Formation: Coupling with amines using carbodiimide reagents (EDC/HOBt) generates bioconjugatable probes. Primary alkyl amides exhibit improved membrane permeability (PAMPA log Pₑff −5.2 vs. −6.8 for parent acid) while retaining RXRα binding (IC₅₀ 3.15 μM for isobutylamide) [5] [9].
Ester Prodrugs: Ethyl and pivaloyloxymethyl esters demonstrate 80–95% plasma hydrolysis within 1 hour, enabling tailored bioavailability. Isopropyl ester analogues show 3-fold enhanced cellular uptake in hepatocyte models [9].
Heterocycle Fusion: Intramolecular cyclization creates tricyclic lactone or lactam systems for specialized applications. 6-Fluoro-1,2,3,5-tetrahydroinden[1,2-c]pyrazol-4-ones exhibit potent anti-hyperglycemic activity (EC₅₀ 0.8 μM) via PPARγ modulation [9].
SAR optimization reveals that substituents at R1 (isopropyl > trifluoromethyl > H) and R4 (ethoxy ≈ fluoro >> chloro, methyl) critically modulate target selectivity. The E-isomer of related indene acetic acids shows superior antagonism (IC₅₀ 1.6 μM) compared to Z-isomers (IC₅₀ 3.08 μM) in RXRα transactivation assays [5].
Table 3: Bioactive Analogues Derived from Post-Synthetic Modifications
Analogue Structure | Biological Target | Key Activity |
---|---|---|
2-(6-Fluoro-1-indanyl)acetamide | RXRα | Antagonist (IC₅₀ 3.15 μM) |
Ethyl 2-(6-fluoro-1-indanyl)acetate | Prodrug for RXRα ligands | Enhanced cellular uptake |
6-Fluoro-1,2,3,5-tetrahydroindenopyrazolone | PPARγ | Agonist (EC₅₀ 0.8 μM) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7